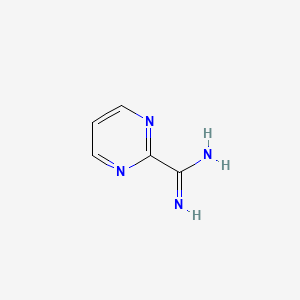

Pyrimidine-2-carboximidamide

Vue d'ensemble

Description

Pyrimidine-2-carboximidamide is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyrimidine-2-carboximidamide can be synthesized through several methods. One common approach involves the reaction of 2-cyanopyrimidine with ammonia or amines under suitable conditions. The reaction typically proceeds via nucleophilic addition of the amine to the cyano group, followed by cyclization to form the carboximidamide moiety .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: Pyrimidine-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrimidine-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions.

Major Products:

Oxidation: Pyrimidine-2-carboxylic acid derivatives.

Reduction: Pyrimidine-2-amine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Pyrimidine Derivatives as Pharmacological Agents

Pyrimidine-2-carboximidamide has been investigated for its role in synthesizing various pharmacologically active compounds. For instance, it has been utilized in the synthesis of bosentan, a medication used to treat pulmonary arterial hypertension. The process involves condensing this compound with diethyl 2-(2-methoxyphenoxy)malonate, leading to the formation of complex pyrimidine derivatives that exhibit therapeutic properties .

Inhibitory Activity Studies

Research has shown that pyrimidine derivatives can act as inhibitors for various enzymes. A notable study focused on the structure-activity relationship (SAR) of pyrimidine-4-carboxamides as inhibitors of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD). The findings indicated that specific substitutions on the pyrimidine ring significantly enhanced inhibitory potency, emphasizing the importance of this compound class in drug development .

Coordination Chemistry

Complex Formation with Metal Ions

This compound has been studied for its ability to form coordination complexes with metal ions, particularly uranyl ions. The ligand's structure allows it to coordinate effectively with metal centers, facilitating the extraction and separation of uranium from seawater. In a recent study, the coordination chemistry of pyrimidine-2-amidoxime (related to this compound) was explored, revealing insights into its reactivity and potential applications in environmental remediation .

Material Science Applications

Development of Functional Materials

The unique structural properties of this compound make it suitable for developing novel materials. Its ability to form hydrogen bonds and π–π stacking interactions contributes to the stability and functionality of polymeric materials. Research indicates that these interactions can enhance the mechanical properties and thermal stability of polymer composites .

Table 1: Synthesis Pathways Involving this compound

| Compound | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| Bosentan | Condensation | Diethyl 2-(2-methoxyphenoxy)malonate | 85 |

| Uranyl Complex | Coordination | Uranyl acetate, pyrimidine-2-amidoxime | Moderate |

| Pyrimidine Derivatives | Various substitutions | Different amines and acids | Variable |

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Pyrimidine-4-carboxamide | NAPE-PLD | 72 | |

| Bosentan | Endothelin receptor | 50 |

Case Studies

Case Study 1: Bosentan Synthesis

In a study focusing on the synthesis of bosentan, this compound was crucial in forming a key intermediate through a multi-step reaction involving condensation and halogenation processes. This pathway highlighted the compound's significance in creating complex pharmaceuticals with therapeutic benefits.

Case Study 2: Uranyl Ion Extraction

A detailed investigation into the use of pyrimidine-2-amidoxime for uranyl ion extraction demonstrated its effectiveness in forming stable complexes with uranyl ions. The study showcased how varying the ligand structure could influence extraction efficiency, paving the way for advancements in uranium recovery technologies from seawater .

Mécanisme D'action

The mechanism of action of pyrimidine-2-carboximidamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription .

Comparaison Avec Des Composés Similaires

2-Cyanopyrimidine: A precursor to pyrimidine-2-carboximidamide, it undergoes similar chemical transformations.

2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine: A related compound with a triazine core, known for its diverse biological activities.

Uniqueness: this compound is unique due to its specific structural features and the presence of the carboximidamide group, which imparts distinct chemical reactivity and biological activity.

Activité Biologique

Pyrimidine-2-carboximidamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structural characteristics, and potential therapeutic applications.

Structural Characteristics

This compound exhibits a planar structure with specific geometrical features that influence its biological interactions. The compound adopts an E configuration about the C=N double bond, and its crystal structure reveals significant non-covalent interactions, including hydrogen bonding and π–π stacking. These interactions contribute to the stability and functionality of the molecule in biological systems.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C5H6N4O |

| Configuration | E configuration about C=N double bond |

| Hydrogen Bonding | N—H⋯O and N—H⋯N interactions |

| π–π Stacking | Offset interactions between adjacent pyrimidine rings |

| Planarity | Approximately planar with an angle of 11.04° |

Biological Activity

The biological activity of this compound has been investigated through various studies, highlighting its potential as an anticancer agent and a modulator of other biological pathways.

Anticancer Activity

Recent research indicates that pyrimidine derivatives can act as effective anticancer agents. For instance, studies have shown that certain pyrimidine-based compounds exhibit significant cytotoxicity against various cancer cell lines. Specifically, compounds derived from this compound have demonstrated inhibitory effects on cell proliferation in breast cancer models (MCF-7 and MDA-MB-231 cells), with IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Comparison to 5-FU (IC50 µM) |

|---|---|---|---|

| This compound | MCF-7 | 9.46 | 17.02 |

| MDA-MB-231 | 11.73 | 11.73 |

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- EGFR Inhibition : Some derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. Inhibition of EGFR leads to reduced phosphorylation and subsequent downstream signaling, promoting apoptosis in cancer cells .

- Cell Cycle Arrest : Studies indicate that certain pyrimidine derivatives can induce cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell growth and promoting programmed cell death .

- Reduction of Viral Load : In viral infection models, compounds based on pyrimidine frameworks have shown efficacy in reducing viral replication, thereby enhancing survival rates in infected subjects .

Case Studies

Several case studies illustrate the effectiveness of this compound derivatives in preclinical settings:

- Study on Antiviral Activity : A compound based on this compound demonstrated significant antiviral activity against both Oseltamivir-sensitive and resistant strains of influenza virus, indicating its potential use as an antiviral agent .

- Safety Profile Assessment : In toxicity studies conducted on healthy mice, certain derivatives exhibited favorable safety profiles without acute toxicity at high doses (up to 2000 mg/kg), supporting their potential for therapeutic use .

Propriétés

IUPAC Name |

pyrimidine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c6-4(7)5-8-2-1-3-9-5/h1-3H,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSKAHAHBFDQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430755 | |

| Record name | 2-PYRIMIDINECARBOXIMIDAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45695-56-5 | |

| Record name | 2-PYRIMIDINECARBOXIMIDAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Pyrimidine-2-carboximidamide?

A1: While a full spectroscopic characterization is not available within the provided research excerpts, we can confirm the following:

Q2: How does this compound contribute to the field of material science?

A2: this compound plays a crucial role in synthesizing 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TPymT). [] TPymT, in turn, has been investigated for its potential in developing efficient and stable perovskite solar cells. [] The incorporation of TPymT, derived from this compound, into these solar cells aims to enhance their performance and longevity.

Q3: What are the known polymorphs of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine, and how are they relevant to this compound?

A3: Research has identified two polymorphs of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine, denoted as α-TPymT and another unnamed form. [] The significant finding is that the synthesis of TPymT, which uses this compound as a starting material, can lead to either a single polymorph or a mixture of both, depending on the specific synthetic route. [] This highlights the importance of controlled synthesis when using this compound to obtain specific TPymT polymorphs, which may have different material properties.

Q4: Are there any computational studies investigating the properties of this compound?

A4: Yes, computational studies utilizing Density Functional Theory (DFT) have been conducted on this compound. [] This research aimed to understand its electronic structure, optical properties, and potential for inhibiting SARS-CoV-2 proteins. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were predicted using online tools like SwissADME, BOILED-Egg, and ProTox-II, offering insights into its pharmacological potential. []

Q5: Has this compound been used in the synthesis of other interesting compounds besides TPymT?

A5: Yes, this compound is a key precursor in synthesizing 2,2-difluoro-4,6-bis(2-pyrimidinyl)-1,3-dihydro-1,3,5,2-triazaborinine (F2-Pm2BTA), a boratriazine derivative. [] These boratriazines, incorporating this compound into their structure, exhibit interesting luminescent properties, broadening their potential applications in materials science. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.